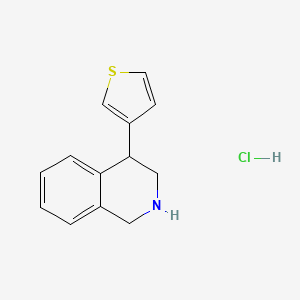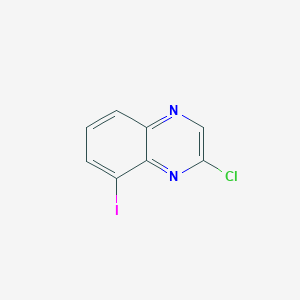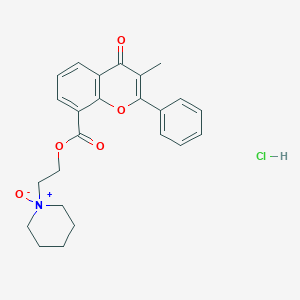
Methyl 2,6-difluoro-4-(trifluoromethyl)nicotinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2,6-difluoro-4-(trifluoromethyl)nicotinate is a fluorinated organic compound with the molecular formula C8H4F5NO2 and a molecular weight of 241.11 g/mol . This compound is known for its unique blend of reactivity and selectivity, making it valuable for various demanding applications in fields such as chemistry, biology, and industry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,6-difluoro-4-(trifluoromethyl)nicotinate typically involves the esterification of 2,6-difluoro-4-(trifluoromethyl)nicotinic acid. This process can be achieved through a reaction with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions . The reaction is typically carried out at elevated temperatures to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product .
化学反应分析
Types of Reactions
Methyl 2,6-difluoro-4-(trifluoromethyl)nicotinate undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the ester group can yield the corresponding alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate, typically under basic conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are often used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Reactions: Products include substituted nicotinates with various functional groups replacing the fluorine atoms.
Oxidation Reactions: Products include carboxylic acids and other oxidized derivatives.
Reduction Reactions: Products include alcohols and other reduced derivatives.
科学研究应用
Methyl 2,6-difluoro-4-(trifluoromethyl)nicotinate has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
作用机制
The mechanism of action of Methyl 2,6-difluoro-4-(trifluoromethyl)nicotinate involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can lead to the inhibition of enzymes or modulation of receptor activity, making it a valuable tool in biochemical research .
相似化合物的比较
Similar Compounds
Methyl 2,6-difluoro-3-nitrobenzoate: Another fluorinated ester with similar reactivity but different functional groups.
Methyl 2,6-difluoro-4-methylbenzoate: A compound with similar structural features but lacking the trifluoromethyl group.
Uniqueness
Methyl 2,6-difluoro-4-(trifluoromethyl)nicotinate is unique due to the presence of both difluoro and trifluoromethyl groups, which impart distinct electronic and steric properties. These features enhance its reactivity and selectivity in various chemical reactions, making it a valuable compound for specialized applications .
属性
分子式 |
C8H4F5NO2 |
|---|---|
分子量 |
241.11 g/mol |
IUPAC 名称 |
methyl 2,6-difluoro-4-(trifluoromethyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C8H4F5NO2/c1-16-7(15)5-3(8(11,12)13)2-4(9)14-6(5)10/h2H,1H3 |
InChI 键 |
IEKHNGSZRTTWAF-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=C(N=C(C=C1C(F)(F)F)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 3-[2-(dipropylamino)propanoylamino]-4-methylthiophene-2-carboxylate;hydrochloride](/img/structure/B15291383.png)
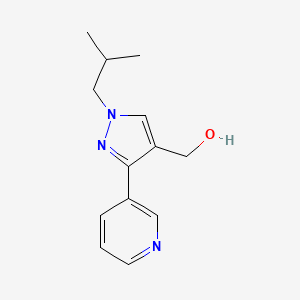
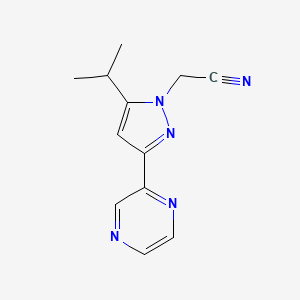

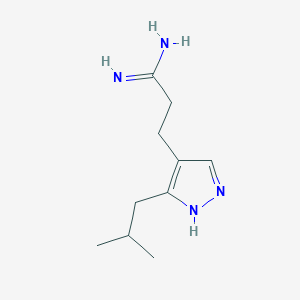
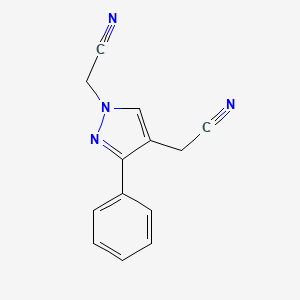
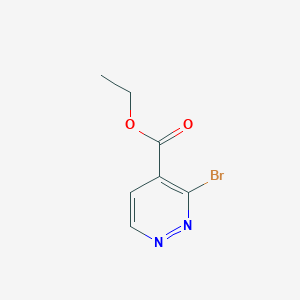
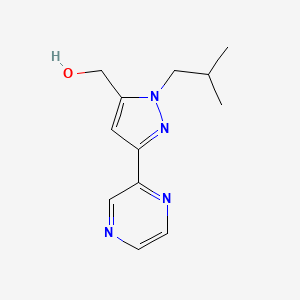
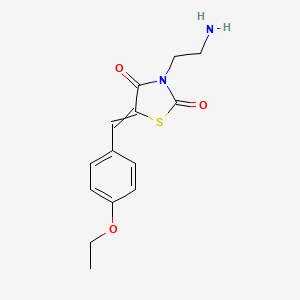
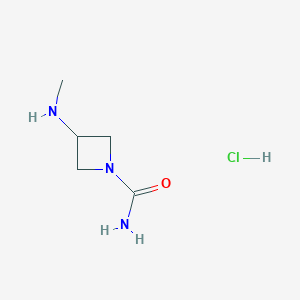
![N-[1-Methyl-4-[1-(2,4,6-trimethylphenyl)-1H-tetrazol-5-yl]-4-piperidinyl]-1H-indole-3-ethanamine](/img/structure/B15291455.png)
